

3-Amino-4-bromo-6-chloropyridazine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-4-bromo-6-chloropyridazine
Cat. No.:	B110590

[Get Quote](#)

Technical Support Center: 3-Amino-4-bromo-6-chloropyridazine

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **3-Amino-4-bromo-6-chloropyridazine** (CAS: 446273-59-2).

Material Safety & Physical Properties

For easy reference, the key quantitative data for **3-Amino-4-bromo-6-chloropyridazine** is summarized below.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₄ H ₃ BrClN ₃
Molecular Weight	208.44 g/mol
Appearance	White or off-white crystalline powder
Boiling Point	385.37 °C at 760 mmHg
Density	1.96 g/cm ³
Flash Point	186.87 °C

Table 2: Safety and Hazard Information

Hazard Statement	Code	Description
Toxic if swallowed	H301	
Toxic in contact with skin	H311	
Toxic if inhaled	H331	
Causes skin irritation	H315	
Causes serious eye damage	H318	
May cause respiratory irritation	H335	

Experimental Protocols

3-Amino-4-bromo-6-chloropyridazine is a key intermediate in the synthesis of various heterocyclic compounds, notably in the development of potent imidazo[1,2-b]pyridazine-based phosphodiesterase 10a (PDE10a) inhibitors.^{[1][2]} A common application involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **3-Amino-4-bromo-6-chloropyridazine** with an arylboronic acid.

Materials:

- **3-Amino-4-bromo-6-chloropyridazine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., Sodium Carbonate, 2.0 equiv)
- Degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)
- Round-bottom flask with reflux condenser
- Magnetic stir bar
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine **3-Amino-4-bromo-6-chloropyridazine**, the arylboronic acid, and the base.^[3]
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.^[3]
- Solvent Addition: Under the inert atmosphere, add the degassed solvent system to the flask.
^[3]
- Catalyst Addition: Add the palladium catalyst to the reaction mixture.
- Heating: Heat the mixture to 80-100 °C with vigorous stirring.^[3]

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[3]
- Workup:
 - Cool the reaction to room temperature.
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure.[3]
- Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments with **3-Amino-4-bromo-6-chloropyridazine**.

Q1: What are the primary hazards associated with **3-Amino-4-bromo-6-chloropyridazine**?

A1: This compound is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It also causes skin irritation and serious eye damage, and may cause respiratory irritation.[4] Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[6]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: You should wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] For procedures that may generate dust, respiratory protection is also recommended.

Q3: How should I store **3-Amino-4-bromo-6-chloropyridazine**?

A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[\[4\]](#) It should be stored away from incompatible materials such as oxidizing agents, heat, and open flames.[\[6\]](#)

Q4: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are some potential causes and solutions?

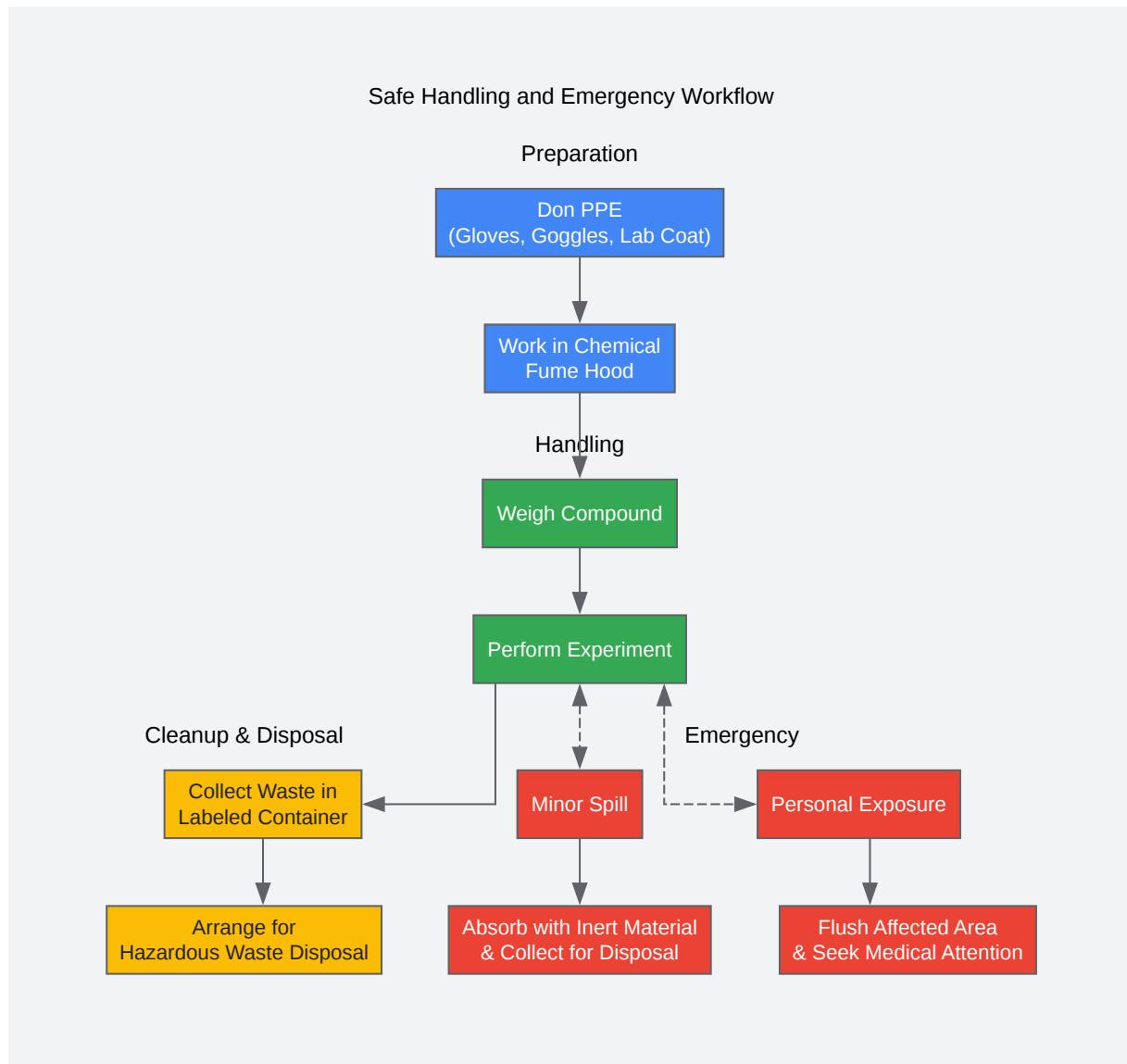
A4:

- Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure that the catalyst is fresh and handled under an inert atmosphere.
- Insufficient Degassing: Oxygen can deactivate the catalyst. Make sure the solvent and reaction mixture are thoroughly degassed before adding the catalyst.
- Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction. Consider screening different conditions, such as using potassium phosphate as the base or a different solvent system.
- Poor Quality Reagents: Ensure the purity of your starting material and the boronic acid.

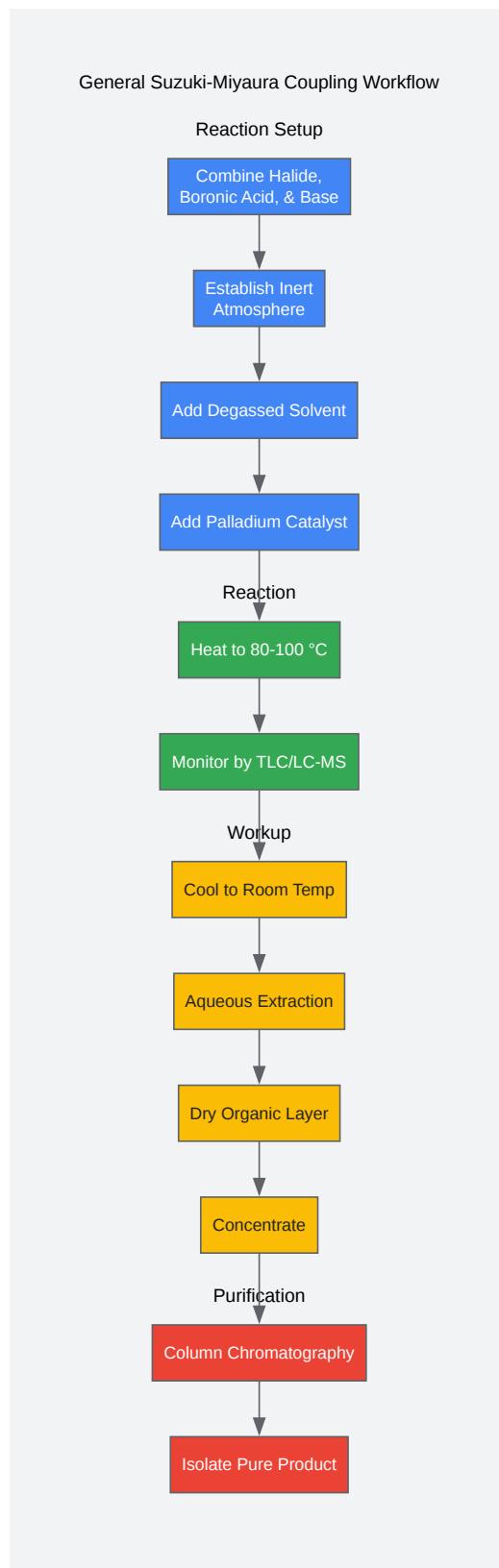
Q5: I am observing the formation of a deboronated byproduct in my Suzuki-Miyaura reaction. How can I minimize this?

A5: Deboration can be caused by excess water or prolonged reaction times at high temperatures.

- Use Anhydrous Solvents: While some water is often necessary for the reaction, using anhydrous solvents for the majority of the solvent system can help.
- Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions.
- Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to deboration.


Q6: How should I handle spills of **3-Amino-4-bromo-6-chloropyridazine**?

A6: For minor spills, use an inert absorbent material like sand or vermiculite to contain and collect the compound.[\[6\]](#) Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.


Q7: What is the correct procedure for disposing of waste containing this compound?

A7: Waste containing **3-Amino-4-bromo-6-chloropyridazine** should be treated as hazardous waste. Collect it in a clearly labeled, sealed container.[\[4\]](#) Do not mix it with non-halogenated waste. The disposal must be handled by a licensed hazardous waste disposal company or your institution's EHS department in accordance with local, state, and federal regulations.[\[4\]](#)[\[6\]](#)

Visualized Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling and emergency procedures.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 | Benchchem [benchchem.com]
- 2. 3-Amino-4-bromo-6-chloropyridazine(446273-59-2) [ccplantextract.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-4-bromo-6-chloropyridazine | CAS#:446273-59-2 | Chemsra [chemsra.com]
- To cite this document: BenchChem. [3-Amino-4-bromo-6-chloropyridazine material safety data sheet (MSDS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110590#3-amino-4-bromo-6-chloropyridazine-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com